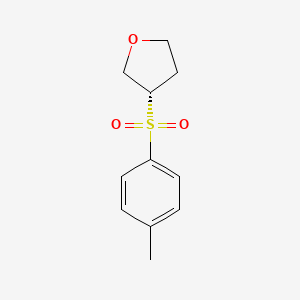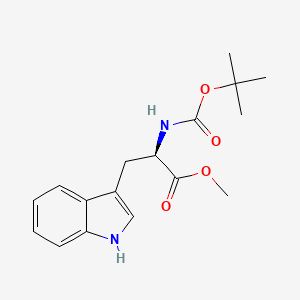![molecular formula C38H24F12N4S2 B8194964 NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)
NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is particularly notable for its role as an organocatalyst, facilitating a range of organic transformations through hydrogen bonding interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with a suitable binaphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions, thereby enhancing reaction rates. The compound’s molecular targets include electrophiles, which are activated through hydrogen bonding, facilitating various organic transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A closely related compound with similar catalytic properties but different structural features.
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with strong electron-withdrawing groups, used in similar catalytic applications.
Uniqueness
NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] is unique due to its binaphthalene backbone, which provides additional steric and electronic properties that enhance its catalytic efficiency and selectivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1S)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBPPYDGRUFRDS-HKBQPEDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2[C@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H24F12N4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8H-Indeno[1,2-d]oxazole, 2,2'-cyclopropylidenebis[3a,8a-dihydro-,(3aS,3'aS,8aR,8'aR)-](/img/structure/B8194894.png)
![(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole](/img/structure/B8194901.png)



![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)

![2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)






